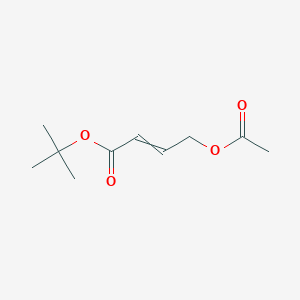

Tert-butyl 4-acetoxybut-2-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-acetyloxybut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-8(11)13-7-5-6-9(12)14-10(2,3)4/h5-6H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLNELDBRUUZHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of tert-Butyl 4-Acetoxybut-2-enoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of tert-butyl 4-acetoxybut-2-enoate, a valuable building block in organic synthesis. The document details the synthetic pathway, experimental protocols, and relevant chemical data.

Synthetic Pathway Overview

The synthesis of this compound is proposed as a two-step process commencing from the commercially available precursor, 4-hydroxybut-2-enoic acid. The synthetic strategy involves:

-

Esterification: The carboxylic acid functionality of 4-hydroxybut-2-enoic acid is first protected as a tert-butyl ester. This is achieved through a tert-butylation reaction, yielding tert-butyl 4-hydroxybut-2-enoate.

-

Acetylation: The hydroxyl group of the intermediate is then acetylated to afford the final product, this compound.

This pathway is illustrated in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |

| 4-Hydroxybut-2-enoic acid | C₄H₆O₃ | 102.09 | Oil | - |

| tert-Butyl 4-hydroxybut-2-enoate | C₈H₁₄O₃ | 158.19 | - | - |

| This compound | C₁₀H₁₆O₄ | 200.23 | - | 260.21 (Predicted)[1] |

Experimental Protocols

Detailed experimental procedures for each synthetic step are provided below. These protocols are based on established methods for similar transformations and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of tert-Butyl 4-hydroxybut-2-enoate

This procedure details the esterification of 4-hydroxybut-2-enoic acid to its corresponding tert-butyl ester. The method is adapted from a general procedure for the tert-butylation of carboxylic acids.

Materials:

-

4-Hydroxybut-2-enoic acid

-

tert-Butyl acetate

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-hydroxybut-2-enoic acid (1.0 eq) in tert-butyl acetate, add a catalytic amount of bis(trifluoromethanesulfonyl)imide (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-hydroxybut-2-enoate.

Caption: Experimental workflow for the synthesis of tert-butyl 4-hydroxybut-2-enoate.

Step 2: Synthesis of this compound

This procedure describes the acetylation of the hydroxyl group of tert-butyl 4-hydroxybut-2-enoate.

Materials:

-

tert-Butyl 4-hydroxybut-2-enoate

-

Acetic anhydride (Ac₂O)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve tert-butyl 4-hydroxybut-2-enoate (1.0 eq) in dichloromethane.

-

Add pyridine or triethylamine (1.5 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring completion by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of (E)-tert-Butyl 4-Acetoxybut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide compiles the available predicted data for (E)-tert-butyl 4-acetoxybut-2-enoate. Experimental data for this compound is limited in publicly accessible literature. All quantitative data presented should be considered as estimates.

Introduction

(E)-tert-Butyl 4-acetoxybut-2-enoate is a functionalized α,β-unsaturated ester. Its structure, featuring a tert-butyl ester, a carbon-carbon double bond in conjugation with the carbonyl group, and an allylic acetate, suggests its potential as a versatile intermediate in organic synthesis. Such compounds are often valuable building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), due to the various functionalities that can undergo selective chemical transformations. This guide provides a summary of its predicted physicochemical properties and a proposed synthetic route.

Physicochemical Properties

The physicochemical properties of (E)-tert-butyl 4-acetoxybut-2-enoate have been predicted using computational models. These properties are crucial for understanding its behavior in various chemical and biological systems, including solubility, reactivity, and potential for membrane permeation.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₁₆O₄ | |

| Molecular Weight | 200.23 g/mol | |

| CAS Number | 902154-51-2 | For the (E)-isomer. |

| Boiling Point | 260.2 ± 23.0 °C at 760 mmHg[1] | This is a predicted value and may differ from the experimental boiling point. |

| Density | 1.030 ± 0.06 g/cm³ | This is a predicted value. |

| Melting Point | Not available | Experimental data is not readily available. |

| Solubility | Expected to be soluble in common organic solvents like ethers, esters, and chlorinated hydrocarbons. Limited solubility in water is anticipated due to the presence of the ester and hydrocarbon moieties. | No experimental solubility data has been reported. Predictions are based on the structure and general properties of similar esters. |

| Appearance | Not available | Typically, similar compounds are colorless to pale yellow liquids or low-melting solids. |

Proposed Synthetic Route

Caption: A proposed two-step synthesis of (E)-tert-butyl 4-acetoxybut-2-enoate.

Step 1: Esterification of (E)-4-Hydroxybut-2-enoic acid

-

To a solution of (E)-4-hydroxybut-2-enoic acid in a suitable solvent (e.g., dichloromethane), add an excess of tert-butanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with a mild base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent.

-

The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude tert-butyl (E)-4-hydroxybut-2-enoate.

-

Purification can be achieved by column chromatography.

Step 2: Acetylation of tert-Butyl (E)-4-hydroxybut-2-enoate

-

Dissolve the purified tert-butyl (E)-4-hydroxybut-2-enoate in a suitable solvent (e.g., dichloromethane) in the presence of a base, such as pyridine or triethylamine.

-

Cool the mixture in an ice bath and add acetic anhydride or acetyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

The final product, (E)-tert-butyl 4-acetoxybut-2-enoate, can be purified by column chromatography.

Spectroscopic Data

No experimental spectroscopic data for (E)-tert-butyl 4-acetoxybut-2-enoate is currently available in public databases. Predicted spectral data can be estimated using computational software, but experimental verification is necessary for confirmation.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the protons of the tert-butyl group (a singlet around 1.5 ppm), the acetoxy methyl group (a singlet around 2.1 ppm), the methylene protons adjacent to the acetate (a doublet), and the vinyl protons (two multiplets) would be expected.

-

¹³C NMR: Resonances for the carbonyl carbons of the ester and acetate, the carbons of the double bond, the methylene carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl and acetoxy groups are anticipated.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the α,β-unsaturated ester and the acetate, C=C stretching of the alkene, and C-O stretching would be prominent.

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns, such as the loss of the tert-butyl group or the acetoxy group, would be expected.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with (E)-tert-butyl 4-acetoxybut-2-enoate. Its structural motifs are present in various biologically active molecules, suggesting potential for further investigation in drug discovery and development. However, without experimental data, any discussion on its biological role would be purely speculative.

Conclusion

(E)-tert-Butyl 4-acetoxybut-2-enoate is a compound with potential utility in organic synthesis. This guide provides a summary of its predicted physicochemical properties and a plausible synthetic route. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this molecule and explore its potential applications in medicinal chemistry and materials science. Researchers are encouraged to perform experimental validation of the properties and synthetic methods described herein.

References

Spectroscopic and Synthetic Profile of tert-Butyl 4-Acetoxybut-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for tert-butyl 4-acetoxybut-2-enoate. Due to the limited availability of experimental spectroscopic data in public databases, this guide presents high-quality predicted data for 1H NMR, 13C NMR, IR, and mass spectrometry. These predictions, combined with a detailed experimental protocol, offer valuable insights for researchers working with this compound and similar chemical entities.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using established computational chemistry models and provide a reliable estimation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Data (CDCl3, 500 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.85 | dt, J = 15.7, 4.5 Hz | 1H | H3 |

| 5.95 | dt, J = 15.7, 1.8 Hz | 1H | H2 |

| 4.68 | dd, J = 4.5, 1.8 Hz | 2H | H4 |

| 2.08 | s | 3H | -OCOCH3 |

| 1.48 | s | 9H | -C(CH3)3 |

Table 2: Predicted 13C NMR Data (CDCl3, 125 MHz)

| Chemical Shift (ppm) | Assignment |

| 170.5 | -OC OCH3 |

| 165.2 | C =O (ester) |

| 143.1 | C3 |

| 122.5 | C2 |

| 81.5 | -C (CH3)3 |

| 64.0 | C4 |

| 28.1 | -C(C H3)3 |

| 20.8 | -OCOC H3 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm-1) | Intensity | Assignment |

| 2975 | Medium | C-H stretch (alkane) |

| 1740 | Strong | C=O stretch (acetate) |

| 1715 | Strong | C=O stretch (α,β-unsaturated ester) |

| 1660 | Medium | C=C stretch (alkene) |

| 1230 | Strong | C-O stretch (ester and acetate) |

| 980 | Strong | =C-H bend (trans alkene) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 200 | 5 | [M]+ (Molecular Ion) |

| 144 | 40 | [M - C4H8]+• |

| 101 | 100 | [M - O-tBu]+ |

| 57 | 80 | [C4H9]+ |

| 43 | 60 | [CH3CO]+ |

Experimental Protocols

The following is a plausible, generalized experimental protocol for the synthesis of this compound. This procedure is based on well-established organic synthesis methodologies for esterification and acetylation.

Synthesis of tert-butyl 4-hydroxybut-2-enoate

-

Esterification: To a solution of (E)-4-hydroxybut-2-enoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) is added N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). The mixture is stirred at room temperature for 15 minutes.

-

Addition of Alcohol: tert-Butanol (1.2 eq) is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-hydroxybut-2-enoate.

Synthesis of this compound

-

Acetylation: To a solution of tert-butyl 4-hydroxybut-2-enoate (1.0 eq) in DCM (0.5 M) at 0 °C is added triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

-

Addition of Acetylating Agent: Acetic anhydride (1.2 eq) is added dropwise to the cooled solution.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates complete consumption of the starting material.

-

Work-up: The reaction is quenched by the addition of water. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with 1 M HCl, saturated NaHCO3 solution, and brine, then dried over anhydrous Na2SO4, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Visualization of Synthetic and Analytical Workflow

The following diagram illustrates the logical flow from starting materials to the final characterized product.

Caption: Synthetic pathway and spectroscopic analysis workflow for this compound.

tert-butyl 4-acetoxybut-2-enoate CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-acetoxybut-2-enoate, a valuable intermediate in organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients (APIs).[1] This document details its chemical identifiers, physical properties, a potential synthetic pathway, and key applications.

Core Chemical Identifiers and Properties

(E)-tert-butyl 4-acetoxybut-2-enoate is a specific stereoisomer of this compound. Its chemical structure and key identifiers are crucial for accurate sourcing and application in research and development.

| Identifier | Value | Source |

| CAS Number | 902154-51-2 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₆O₄ | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| Boiling Point | 260.21 °C at 760 mmHg | [1] |

Synthesis and Experimental Protocol

The logical workflow for this synthesis is outlined below:

Caption: Proposed synthetic workflow for this compound.

A general experimental protocol based on this proposed workflow would involve the following steps:

-

Dissolution: Dissolve tert-butyl 4-hydroxybut-2-enoate in a suitable aprotic solvent, such as dichloromethane, in a reaction vessel.

-

Addition of Base: Add a base, for example, pyridine or triethylamine, to the solution to act as a catalyst and acid scavenger.

-

Acetylation: Cool the mixture in an ice bath and slowly add the acetylating agent, such as acetic anhydride or acetyl chloride.

-

Reaction Monitoring: Allow the reaction to proceed, typically warming to room temperature, while monitoring the progress by a suitable technique like thin-layer chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product using column chromatography to obtain the pure this compound.

Spectroscopic Data

Detailed experimental spectroscopic data, such as ¹H NMR and ¹³C NMR spectra for (E)-tert-butyl 4-acetoxybut-2-enoate, are not available in the searched public domain literature. However, based on the chemical structure, the expected NMR signals can be predicted.

Expected ¹H NMR Signals:

-

A singlet integrating to 9 protons for the tert-butyl group.

-

A singlet integrating to 3 protons for the acetyl group.

-

Signals corresponding to the vinyl and methylene protons of the but-2-enoate backbone.

Expected ¹³C NMR Signals:

-

A quaternary carbon and three equivalent methyl carbons for the tert-butyl group.

-

A methyl carbon and a carbonyl carbon for the acetyl group.

-

Carbonyl and vinyl carbons from the but-2-enoate moiety.

Applications in Drug Development and Organic Synthesis

The structure of this compound, which includes both an ester and an acetoxy group, makes it a versatile intermediate for a variety of chemical transformations.[1] These functional groups allow for reactions such as:

-

Ester hydrolysis: Selective removal of either the tert-butyl ester or the acetate group under different conditions.

-

Transesterification: Conversion of the ester to other ester derivatives.

-

Michael addition: The electron-withdrawing nature of the ester group activates the double bond for conjugate addition reactions, a common strategy in the synthesis of complex molecules.

Due to this reactivity, this compound serves as a valuable building block in the synthesis of APIs and other fine chemicals.[1]

The logical relationship of its functional groups to its synthetic utility is depicted in the following diagram:

Caption: Functional group reactivity and applications.

References

An In-depth Technical Guide on the Reactivity and Stability of tert-Butyl 4-acetoxybut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-acetoxybut-2-enoate, specifically the (E)-isomer with CAS Number 902154-51-2, is a versatile bifunctional molecule increasingly utilized as a key intermediate in organic synthesis. Its unique structure, incorporating a sterically hindered tert-butyl ester, an allylic acetate, and an α,β-unsaturated carbonyl system, offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity and stability of this compound, intended to aid researchers and professionals in its effective application, particularly within the pharmaceutical and fine chemical industries.

Chemical and Physical Properties

A summary of the key physical and chemical properties of (E)-tert-butyl 4-acetoxybut-2-enoate is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 902154-51-2 | [1] |

| Molecular Formula | C₁₀H₁₆O₄ | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| Boiling Point | 260.21 °C at 760 mmHg | [1] |

Reactivity Profile

The reactivity of this compound is governed by its three primary functional groups: the tert-butyl ester, the α,β-unsaturated system, and the allylic acetate. These groups can react independently or in concert, allowing for a range of synthetic manipulations.

Michael Addition (Conjugate Addition)

The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack in a Michael or conjugate addition reaction[2][3][4]. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Reaction Pathway:

Caption: General workflow of a Michael addition reaction.

A variety of nucleophiles can participate in this reaction, including amines, thiols, and stabilized carbanions like those derived from malonates[3][5]. Weaker nucleophiles generally favor the 1,4-addition pathway over direct (1,2) addition to the carbonyl group[5][6].

Hydrolysis

The ester linkages in this compound are susceptible to hydrolysis under both acidic and basic conditions to yield different products[7][8][9][10][11][12].

Under Acidic Conditions:

Acid-catalyzed hydrolysis is a reversible reaction that leads to the formation of the corresponding carboxylic acid and alcohol[9][10][11]. The tert-butyl ester is particularly sensitive to acidic conditions and can be selectively cleaved[13][14][15][16][17].

Caption: Simplified pathway for acid-catalyzed hydrolysis.

Under Basic Conditions (Saponification):

Base-mediated hydrolysis, or saponification, is an irreversible process that yields the salt of the carboxylic acid and the corresponding alcohols[8][9][12]. The reaction typically proceeds to completion[12].

Caption: General mechanism for base-catalyzed ester hydrolysis.

Transesterification

The ester groups can also undergo transesterification in the presence of an alcohol and a catalyst (acid or base), allowing for the exchange of the alkoxy groups.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling.

| Condition | Stability | Notes |

| Neutral pH (5-7) | Generally stable at room temperature. | Long-term stability is enhanced under anhydrous conditions and at lower temperatures (e.g., 2-8°C). |

| Acidic Conditions (pH < 5) | Prone to hydrolysis, particularly of the tert-butyl ester. The rate of hydrolysis increases with decreasing pH and increasing temperature. | The glycosidic bond in similar structures can also be preferentially hydrolyzed under acidic conditions[18][19]. |

| Basic Conditions (pH > 8) | Susceptible to hydrolysis (saponification) of both the tert-butyl ester and the acetate group. The reaction is generally faster than under acidic conditions and is irreversible. | The ester bond is selectively hydrolyzed under basic conditions[18][19]. |

| Thermal Stability | The boiling point is high (260.21 °C), suggesting reasonable thermal stability in the absence of catalysts for decomposition. | Prolonged heating, especially in the presence of acid or base, will promote decomposition. |

Experimental Protocols

Detailed experimental protocols for key reactions involving tert-butyl esters and α,β-unsaturated systems are provided below as representative examples.

General Protocol for Michael Addition of an Amine

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane) at room temperature, add the amine nucleophile (1.0-1.2 eq).

-

Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for Acid-Catalyzed Hydrolysis (Deprotection of tert-Butyl Ester)

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, dioxane). Add an aqueous solution of a strong acid (e.g., trifluoroacetic acid, hydrochloric acid, or sulfuric acid). The reaction can be performed at room temperature or with gentle heating to accelerate the process[9][10].

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

General Protocol for Base-Catalyzed Hydrolysis (Saponification)

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of an organic solvent (e.g., tetrahydrofuran, ethanol) and an aqueous solution of a base (e.g., lithium hydroxide, sodium hydroxide)[20].

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with heating. Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, acidify the reaction mixture with a strong acid (e.g., 1M HCl) to protonate the carboxylate salt. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Applications in Drug Development

The versatile reactivity of this compound makes it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs)[1]. The ability to introduce diverse functionalities via Michael addition, coupled with the differential reactivity of the two ester groups, allows for the construction of intricate molecular architectures. For instance, the Michael addition of a primary or secondary amine can lead to the formation of β-amino acid derivatives, which are important structural motifs in many bioactive compounds.

Conclusion

This compound is a highly functionalized and reactive molecule with significant potential in organic synthesis. A thorough understanding of its stability under various conditions and its reactivity profile is essential for its successful application. The ability to undergo selective transformations at its different functional groups makes it a powerful tool for the construction of complex molecular targets in the pharmaceutical and fine chemical industries. Further research into the kinetics and substrate scope of its reactions will undoubtedly expand its utility in these fields.

References

- 1. (E)-tert-Butyl 4-acetoxybut-2-enoate [myskinrecipes.com]

- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Michael Addition [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ester Deprotection - Wordpress [reagents.acsgcipr.org]

- 15. tert-Butyl Esters [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. organic-synthesis.com [organic-synthesis.com]

An In-Depth Technical Guide to the Synthesis of Tert-Butyl 4-Acetoxybut-2-enoate and Its Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for tert-butyl 4-acetoxybut-2-enoate, a versatile building block in organic synthesis. The document details the key chemical intermediates, their synthesis protocols, and relevant quantitative data. The information is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively produce and utilize this compound.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through two strategic pathways, both commencing from precursors derived from but-2-enoic acid. These routes are centered around two key intermediates: tert-butyl 4-hydroxybut-2-enoate and tert-butyl 4-bromobut-2-enoate . The final product is achieved either by acetylation of the hydroxyl group or by nucleophilic substitution of the bromine atom with an acetate group.

A logical workflow for the synthesis of this compound is depicted below.

Navigating the Uncharted: A Technical Safety and Handling Guide for tert-Butyl 4-acetoxybut-2-enoate

Disclaimer: A specific Safety Data Sheet (SDS) for tert-butyl 4-acetoxybut-2-enoate (CAS No. 902154-51-2) is not publicly available. This guide is a precautionary overview based on the potential hazards associated with its functional groups: an α,β-unsaturated ester and an acetate group. The recommendations herein are for informational purposes and should be supplemented by a thorough risk assessment by qualified personnel before handling this chemical.

This technical guide provides a comprehensive overview of the presumed safety and handling precautions for this compound, tailored for researchers, scientists, and drug development professionals. Due to the absence of specific toxicological and safety data, this document infers potential hazards and mitigation strategies from structurally related compounds and general chemical principles.

Hazard Identification and Classification

Based on its chemical structure, this compound is anticipated to possess hazards associated with α,β-unsaturated esters and acetate esters. The following table summarizes the potential GHS classifications.

| Hazard Class | Potential Classification | Rationale |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 or 5 | Many esters have low to moderate acute toxicity. |

| Skin Corrosion/Irritation | Category 2 | α,β-unsaturated carbonyl compounds can be irritating to the skin. |

| Serious Eye Damage/Eye Irritation | Category 2A | Esters are often irritating to the eyes. |

| Skin Sensitization | Category 1 | α,β-unsaturated compounds are known to be potential skin sensitizers. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Volatile esters can cause respiratory tract irritation. |

| Flammable Liquids | Category 4 | While not highly flammable, it is a combustible liquid. |

Physical and Chemical Properties

Precise experimental data for this compound is limited. The following are estimated properties based on its structure.

| Property | Estimated Value/Information |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Odor | Fruity or ester-like |

| Boiling Point | Not determined |

| Flash Point | Estimated to be > 100 °C (Combustible) |

| Solubility | Likely soluble in organic solvents, with low water solubility. |

Safe Handling and Storage

Adherence to strict laboratory safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE)

| Protection Type | Recommended Specification |

| Eye/Face Protection | Chemical safety goggles and/or a face shield. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Lab coat. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If aerosols or vapors are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Eyewash Stations and Safety Showers: Must be readily accessible in the immediate work area.

Storage Conditions

-

Temperature: Store in a cool, dry place.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Containers: Store in a tightly sealed, properly labeled container.

Emergency Procedures

| Emergency Situation | Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention. |

| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

| Spill | Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |

| Fire | Use a dry chemical, carbon dioxide, or foam extinguisher. Water spray may be used to cool containers. |

Experimental Protocols: A Note on the Absence of Data

No specific experimental protocols for the determination of toxicological or safety parameters for this compound were found in the public domain. Standard OECD guidelines for testing chemicals would be the appropriate reference for any future safety assessments. These would include, but not be limited to:

-

OECD Guideline 401, 402, 403: Acute Oral, Dermal, and Inhalation Toxicity

-

OECD Guideline 404: Acute Dermal Irritation/Corrosion

-

OECD Guideline 405: Acute Eye Irritation/Corrosion

-

OECD Guideline 429: Skin Sensitization: Local Lymph Node Assay

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research and development setting.

Caption: A workflow for the safe handling of this compound.

This guide underscores the importance of a cautious and informed approach to handling chemicals for which complete safety data is not available. Researchers and professionals are urged to exercise due diligence and prioritize safety in all laboratory operations involving this compound.

Methodological & Application

Application Notes and Protocols: Tert-butyl 4-acetoxybut-2-enoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-acetoxybut-2-enoate is a versatile bifunctional reagent in organic synthesis. Its structure, featuring an α,β-unsaturated ester and an allylic acetate, allows for a range of chemical transformations. The electron-withdrawing nature of the tert-butyl ester group activates the alkene for nucleophilic attack, making it an excellent Michael acceptor. The allylic acetate provides a leaving group for subsequent substitution or elimination reactions, often leading to the formation of heterocyclic structures such as butenolides. This document provides an overview of its primary applications, with a focus on Michael addition reactions, and includes a representative experimental protocol.

Core Applications

The primary utility of this compound lies in its role as a Michael acceptor in conjugate addition reactions. This reactivity allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position to the ester.[1] This reaction is a cornerstone of organic synthesis for building molecular complexity.

Key Reaction:

-

Michael Addition: A wide variety of nucleophiles, including enolates, amines, thiols, and stabilized carbanions, can add to the β-position of this compound.[1][2] This reaction is often catalyzed by a base. The resulting Michael adduct can be a stable product itself or can undergo further in situ transformations.

-

Domino Reactions for Butenolide Synthesis: A particularly elegant application of this compound is in domino reactions. Following a Michael addition, the newly formed enolate can displace the allylic acetate in an intramolecular fashion to furnish substituted γ-butenolides. Butenolides are important structural motifs found in numerous natural products and biologically active compounds.[3][4][5]

Data Presentation

While specific quantitative data for reactions of this compound is not extensively reported in the literature, the following table provides representative yields for Michael additions to analogous α,β-unsaturated systems, illustrating the general efficiency of such transformations.

| Entry | Michael Donor (Nucleophile) | Michael Acceptor System | Catalyst/Base | Solvent | Yield (%) | Reference |

| 1 | Diethyl Malonate | α,β-Unsaturated Ketone | (R,R)-DPEN / o-phthalic acid | Ethanol | 97 | [6] |

| 2 | Thiophenol | α,β-Unsaturated Ester | Base | - | High | [7] |

| 3 | Indole | α,β-Unsaturated Ester | KOtBu | Solvent-free | High | [7] |

| 4 | Nitroalkane | 4-oxo-enoate | Organocatalyst | - | up to 98 | [8] |

Experimental Protocols

The following is a representative protocol for a Michael addition reaction using this compound. Note: This is a generalized procedure, and specific conditions may need to be optimized for different nucleophiles.

Representative Protocol: Michael Addition of Diethyl Malonate to this compound

Objective: To synthesize diethyl 2-(4-(tert-butoxy)-4-oxobutan-2-yl)malonate.

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (appropriate volume to make a ~0.5 M solution).

-

Add sodium ethoxide (1.05 equivalents) to the ethanol and stir until fully dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

Add diethyl malonate (1.1 equivalents) dropwise to the stirred solution.

-

After 15 minutes of stirring, add a solution of this compound (1.0 equivalent) in a small amount of anhydrous ethanol dropwise over 10 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.

-

Characterize the purified product by NMR spectroscopy and mass spectrometry.

Visualizations

Caption: General reaction pathway for this compound.

Caption: Workflow for a typical Michael addition experiment.

References

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Butenolide synthesis from functionalized cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butenolide synthesis [organic-chemistry.org]

- 5. Organocatalytic Enantiospecific Total Synthesis of Butenolides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Butenolide Synthesis from Functionalized Cyclopropenones [organic-chemistry.org]

Application Notes and Protocols: tert-Butyl 4-Acetoxybut-2-enoate and Analogs as Building Blocks for Complex Molecules

Audience: Researchers, scientists, and drug development professionals.

Introduction:

tert-Butyl 4-acetoxybut-2-enoate and its structural analogs are versatile building blocks in organic synthesis, particularly in the construction of complex chiral molecules. The presence of multiple functional groups—an α,β-unsaturated ester, an allylic acetate, and a bulky tert-butyl ester—allows for a variety of stereocontrolled transformations. This document provides detailed application notes and protocols for the use of a key analog, the dimethyl ester of cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylic acid, in the industrial synthesis of (+)-biotin. The pivotal step in this synthesis is an enzymatic desymmetrization, a powerful strategy for establishing chirality.

Application Note 1: Enantioselective Synthesis of (+)-Biotin via Enzymatic Desymmetrization

The industrial synthesis of (+)-biotin, a vital B-vitamin, provides an excellent case study for the application of enzymatic methods in the production of complex chiral molecules. A key strategy, famously employed by Lonza, involves the desymmetrization of a meso-diester precursor using an esterase enzyme, such as Pig Liver Esterase (PLE). This approach efficiently generates a chiral monoester with the requisite stereochemistry for the synthesis of the biologically active (+)-biotin isomer.

The starting meso-diester, dimethyl cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylate, can be considered a cyclic analog of a protected 4-amino-2-butene-1,4-dicarboxylic acid derivative, sharing key functional features with unsaturated acetoxy esters. The enzymatic hydrolysis selectively cleaves one of the two enantiotopic methyl ester groups to yield a chiral monoacid-monoester.

Key Transformation:

The core of this synthetic strategy is the highly enantioselective enzymatic hydrolysis of the meso-diester.

Caption: Enzymatic Desymmetrization of a meso-Diester.

This enzymatic step is crucial as it establishes the absolute stereochemistry at two of the three chiral centers of biotin in a single, efficient transformation. The resulting chiral monoester is then converted to (+)-biotin through a series of well-established chemical steps.

Experimental Protocols

Protocol 1: Enzymatic Desymmetrization of Dimethyl cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylate

This protocol is based on established industrial processes for the synthesis of (+)-biotin.

Materials:

-

Dimethyl cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylate

-

Pig Liver Esterase (PLE) (e.g., Sigma-Aldrich E3019 or equivalent)[1]

-

Phosphate buffer (0.1 M, pH 8.0)

-

Sodium hydroxide (NaOH) solution (0.1 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Ethyl acetate

-

Brine

Procedure:

-

Suspend the meso-diester in the 0.1 M phosphate buffer (pH 8.0) at a concentration of approximately 5-10% (w/v).

-

Warm the suspension to 25-30 °C with gentle stirring.

-

Add Pig Liver Esterase (PLE) to the mixture. The enzyme loading is typically in the range of 100-500 units per gram of substrate.[1]

-

Maintain the pH of the reaction mixture at 8.0 by the controlled addition of 0.1 M NaOH solution using a pH-stat or by manual titration. The consumption of NaOH is monitored to determine the reaction progress.

-

Continue the reaction until one equivalent of NaOH has been consumed, indicating the complete hydrolysis of one ester group per molecule (typically 6-24 hours).

-

Once the reaction is complete, cool the mixture to room temperature and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude chiral monoester.

-

The product can be further purified by crystallization or chromatography.

Quantitative Data:

The following table summarizes typical results for the enzymatic desymmetrization of meso-diesters in biotin synthesis.

| Substrate | Enzyme | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Dimethyl cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylate | Pig Liver Esterase | >90 | >98 | Based on Lonza process descriptions |

| Diethyl cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylate | Pig Liver Esterase | 85 | 95 | General literature on PLE resolutions |

Logical Workflow for the Total Synthesis of (+)-Biotin

The following diagram illustrates the overall synthetic route to (+)-biotin, highlighting the position of the key enzymatic desymmetrization step.

Caption: Total Synthesis of (+)-Biotin Workflow.

Biological Significance: Biotin as an Enzymatic Cofactor

Biotin plays a crucial role in various metabolic pathways by acting as a covalently bound cofactor for a class of enzymes called carboxylases. These enzymes catalyze the transfer of a carboxyl group to a substrate.

Signaling Pathway:

The diagram below illustrates the general mechanism of biotin-dependent carboxylation reactions.

Caption: Biotin-Dependent Carboxylation Pathway.

Key Metabolic Roles of Biotin-Dependent Enzymes:

| Enzyme | Metabolic Pathway | Function |

| Acetyl-CoA Carboxylase (ACC) | Fatty Acid Synthesis | Catalyzes the formation of malonyl-CoA from acetyl-CoA. |

| Pyruvate Carboxylase (PC) | Gluconeogenesis | Converts pyruvate to oxaloacetate. |

| Propionyl-CoA Carboxylase (PCC) | Amino Acid Catabolism | Converts propionyl-CoA to methylmalonyl-CoA. |

| Methylcrotonyl-CoA Carboxylase (MCC) | Leucine Catabolism | Catalyzes a key step in the breakdown of leucine. |

The enantioselective synthesis of (+)-biotin serves as a prime example of how building blocks, analogous in reactivity to this compound, can be employed in sophisticated, industrially scalable processes. The use of enzymatic desymmetrization offers a highly efficient and stereoselective method for introducing chirality, a cornerstone of modern pharmaceutical and fine chemical synthesis. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

Application Note: A General Protocol for the Michael Addition of Nucleophiles to Tert-butyl 4-acetoxybut-2-enoate

Abstract

This application note provides a detailed experimental protocol for the Michael addition reaction using tert-butyl 4-acetoxybut-2-enoate as a versatile Michael acceptor. The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, is widely utilized in the synthesis of complex molecules and pharmaceutical intermediates.[1][2][3] This protocol outlines a general procedure that can be adapted for a variety of nucleophiles ("Michael donors") and can be performed with or without a catalyst, depending on the reactivity of the nucleophile.[4][5] Representative data for the addition of common nucleophiles are presented to guide researchers in their synthetic endeavors.

Introduction

The Michael addition, or conjugate 1,4-addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2][6] This reaction is a powerful and atom-economical method for forming new bonds in a mild and often stereoselective manner.[2] The electrophile, in this case, this compound, is referred to as the Michael acceptor, while the nucleophile is termed the Michael donor.[2][7] The reaction proceeds via the formation of an enolate intermediate, which is subsequently protonated to yield the final adduct.[1][6]

A wide range of nucleophiles, including amines, thiols, and stabilized carbanions (such as those derived from malonates), can be employed as Michael donors.[1][3] The choice of catalyst, solvent, and reaction temperature can significantly influence the reaction's efficiency and selectivity. Common catalysts for Michael additions include Lewis acids, organocatalysts, and bases.[4][8][9][10] This protocol provides a general framework that can be optimized for specific substrate combinations.

Experimental Protocol

This protocol describes a general procedure for the Michael addition of a representative nucleophile, diethyl malonate, to this compound using a base catalyst.

Materials:

-

This compound (Michael acceptor)

-

Diethyl malonate (Michael donor)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Base catalyst)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas supply with manifold

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).

-

Solvent and Nucleophile Addition: Dissolve the Michael acceptor in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Add the Michael donor, diethyl malonate (1.2 equiv), to the solution via syringe.

-

Catalyst Addition and Reaction: Cool the mixture to 0 °C using an ice bath. Slowly add the base catalyst, DBU (0.1 equiv), to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.

-

Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Representative Data

The following table summarizes the expected outcomes for the Michael addition of various nucleophiles to this compound based on the general protocol and literature precedents for similar acceptors. Reaction conditions may require optimization for each specific nucleophile.

| Entry | Michael Donor | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Diethyl malonate | DBU | DCM | 12 | 85 |

| 2 | Benzylamine | None | MeOH | 6 | 92 |

| 3 | Thiophenol | Et₃N | THF | 4 | 95 |

| 4 | Indole | B(C₆F₅)₃ | Toluene | 24 | 78 |

| 5 | Nitromethane | DBU | CH₃CN | 18 | 70 |

Experimental Workflow

Caption: A flowchart of the experimental workflow for the Michael addition.

Signaling Pathway of Catalysis

The general mechanism for a base-catalyzed Michael addition is depicted below. The base deprotonates the Michael donor to form a nucleophilic enolate, which then attacks the β-carbon of the Michael acceptor. Subsequent protonation yields the final product.

Caption: The mechanism of a base-catalyzed Michael addition reaction.

Conclusion

The protocol described in this application note provides a reliable and adaptable method for conducting the Michael addition reaction with this compound. The versatility of this reaction with respect to the nucleophile makes it a valuable tool in synthetic organic chemistry and drug development. Researchers can use this protocol as a starting point and optimize the conditions to suit their specific synthetic needs.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 3. Michael Addition [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Catalysis of the Michael addition reaction by late transition metal complexes of BINOL-derived salens - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Catalytic Systems for Reactions with Tert-Butyl 4-Acetoxybut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for catalytic systems utilized in reactions involving tert-butyl 4-acetoxybut-2-enoate. The focus is on synthetically valuable transformations, including asymmetric cyclization and allylic alkylation, primarily catalyzed by palladium complexes. These protocols are designed to be a practical guide for laboratory synthesis and process development.

Palladium-Catalyzed Asymmetric Cyclization

Palladium(II) catalysts, in combination with specific nitrogen-containing ligands, have proven highly effective in the asymmetric cyclization of substrates structurally related to this compound, such as (Z)-4'-acetoxy-2'-butenyl 2-alkynoates. These reactions yield valuable chiral γ-butyrolactones with high stereoselectivity.

Data Presentation: Catalyst Performance in Asymmetric Cyclization

| Catalyst System | Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Pd(OAc)₂ | 2,2'-Bipyridine | Acetic Acid | High | Not Reported for ee | [1] |

| Pd(OAc)₂ | Pyridyl monooxazoline (pymox) | Not Specified | 88 | 81 | [2] |

| Pd(OAc)₂ | Bisoxazoline (box) | Not Specified | 78 | 92 | [2] |

Experimental Protocol: Palladium-Catalyzed Asymmetric Cyclization

This protocol is a representative example for the synthesis of α-(Z)-acetoxyalkylidene-β-vinyl-γ-butyrolactones.

Materials:

-

Pd(OAc)₂ (Palladium(II) acetate)

-

Nitrogen-containing ligand (e.g., pyridyl monooxazoline (pymox) or bisoxazoline)

-

(Z)-4'-acetoxy-2'-butenyl 2-alkynoate (substrate)

-

Acetic acid (solvent)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ and the chosen nitrogen-containing ligand.

-

Add acetic acid as the solvent and stir the mixture at room temperature until the catalyst is fully dissolved.

-

Add the (Z)-4'-acetoxy-2'-butenyl 2-alkynoate substrate to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired α-(Z)-acetoxyalkylidene-β-vinyl-γ-butyrolactone.

-

Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral HPLC.

Visualization: Asymmetric Cyclization Pathway

References

Application of Tert-butyl 4-acetoxybut-2-enoate in the Synthesis of Pharmaceutical Intermediates

Introduction

Tert-butyl 4-acetoxybut-2-enoate is a versatile bifunctional building block increasingly employed in the synthesis of complex pharmaceutical intermediates. Its unique structure, incorporating a Michael acceptor, a latent leaving group (acetate), and a bulky tert-butyl ester, allows for a range of stereoselective transformations. This application note details the utility of this compound in the asymmetric synthesis of a key precursor to (R)-GABOB (γ-amino-β-hydroxybutyric acid), a valuable chiral building block for various pharmaceuticals. The protocols outlined herein provide a practical guide for researchers and drug development professionals.

Key Application: Asymmetric Synthesis of a Precursor to (R)-GABOB

A significant application of this compound is in the organocatalytic asymmetric Michael addition of amines to generate chiral β-amino esters. These products are valuable intermediates for the synthesis of molecules such as (R)-GABOB, which is a known anticonvulsant and is used in the synthesis of other neurologically active compounds.

The overall synthetic strategy involves two key steps:

-

Organocatalytic Asymmetric Michael Addition: A chiral amine catalyst is used to facilitate the enantioselective addition of an amine nucleophile to this compound.

-

Hydrolysis and Cyclization: Subsequent hydrolysis of the ester and acetate groups, followed by cyclization, can lead to the desired lactam or be further processed to yield (R)-GABOB.

This application note will focus on the first key step, providing a detailed protocol for the asymmetric Michael addition.

Experimental Protocols

Protocol 1: Asymmetric Michael Addition of Benzylamine to this compound

This protocol describes a representative method for the enantioselective Michael addition of benzylamine to this compound, catalyzed by a chiral thiourea catalyst.

Materials:

-

This compound

-

Benzylamine

-

Chiral Thiourea Catalyst (e.g., (R,R)-N,N'-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea)

-

Toluene, anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred solution of the chiral thiourea catalyst (0.1 equivalents) in anhydrous toluene (5 mL) at room temperature, add this compound (1.0 equivalent).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzylamine (1.2 equivalents) dropwise over 10 minutes.

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench by adding 1 M hydrochloric acid (10 mL).

-

Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired tert-butyl 3-(benzylamino)-4-acetoxybutanoate.

Data Presentation

The following table summarizes typical quantitative data obtained from the asymmetric Michael addition reaction described in Protocol 1.

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 10 | 0 | 12 | 85 | 92 |

| 2 | 5 | 0 | 24 | 82 | 91 |

| 3 | 10 | -20 | 24 | 78 | 95 |

| 4 | 10 | 25 (rt) | 6 | 88 | 85 |

Visualizations

Logical Workflow for the Synthesis of a GABOB Precursor

The following diagram illustrates the logical steps involved in the synthesis of a chiral β-amino ester, a precursor to (R)-GABOB, using this compound.

Caption: Synthetic pathway to a (R)-GABOB precursor.

Experimental Workflow for Asymmetric Michael Addition

This diagram outlines the key steps in the experimental procedure for the asymmetric Michael addition.

Caption: Workflow for asymmetric Michael addition.

Conclusion

This compound serves as a highly effective substrate in organocatalytic asymmetric Michael additions for the synthesis of chiral β-amino esters. These intermediates are of significant interest in the pharmaceutical industry, particularly as precursors for GABA analogues like GABOB. The provided protocol and data offer a solid foundation for further research and development in the application of this versatile building block for the synthesis of complex, high-value pharmaceutical intermediates. The use of organocatalysis in this context also aligns with the principles of green chemistry by avoiding the use of heavy metal catalysts.

Application Notes and Protocols for the Scale-Up Synthesis of Tert-Butyl 4-Acetoxybut-2-enoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of tert-butyl 4-acetoxybut-2-enoate derivatives. This document outlines a robust and scalable two-step synthetic route, starting from commercially available precursors. The protocols are designed to be adaptable for various substituted derivatives, making them suitable for research and development as well as pilot-scale production in the pharmaceutical and fine chemical industries. This compound and its analogues are valuable building blocks in the synthesis of complex molecules and active pharmaceutical ingredients.[1]

Synthetic Strategy Overview

The proposed scale-up synthesis involves a two-step process:

-

Step 1: Acid-Catalyzed Esterification. Synthesis of tert-butyl 4-hydroxybut-2-enoate by the reaction of maleic anhydride with tert-butanol, followed by selective reduction. This method is advantageous for large-scale production due to the low cost of starting materials and the use of a recoverable acid catalyst.

-

Step 2: Acetylation. Conversion of the intermediate tert-butyl 4-hydroxybut-2-enoate to the final product, this compound, using a suitable acetylating agent. This step is typically high-yielding and proceeds under mild conditions.

This approach offers a practical and economically viable route for the production of this compound derivatives on a larger scale.

Experimental Protocols

Step 1: Scale-Up Synthesis of Tert-Butyl 4-Hydroxybut-2-enoate

This protocol is adapted from general procedures for the synthesis of tert-butyl esters using acid catalysis with isobutene or tert-butanol.[2][3]

Materials and Equipment:

-

Maleic anhydride

-

Tert-butanol

-

Amberlyst-15 (or other suitable solid acid catalyst)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

50 L glass reactor with overhead stirring, reflux condenser, and temperature control

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: Charge the 50 L reactor with maleic anhydride (5.0 kg, 51.0 mol) and tert-butanol (20 L).

-

Catalyst Addition: Add Amberlyst-15 (500 g) to the stirred mixture.

-

Esterification: Heat the reaction mixture to 60°C and maintain for 12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Catalyst Removal: Cool the mixture to room temperature and filter to remove the Amberlyst-15 catalyst. The catalyst can be washed with DCM and dried for reuse.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove excess tert-butanol and obtain crude tert-butyl maleate.

-

Reduction: Dissolve the crude tert-butyl maleate in methanol (25 L) in the 50 L reactor and cool the solution to 0°C in an ice bath.

-

Reductant Addition: Slowly add sodium borohydride (1.93 kg, 51.0 mol) in portions, keeping the internal temperature below 10°C.

-

Quenching: After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours. Slowly quench the reaction by the dropwise addition of water (5 L).

-

Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add DCM (20 L) and water (10 L). Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 L).

-

Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (15 L) and then with brine (15 L).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-hydroxybut-2-enoate as a viscous oil.

Expected Yield and Purity:

| Parameter | Value |

| Expected Yield | 70-80% |

| Purity (by GC-MS) | >95% |

Step 2: Scale-Up Synthesis of this compound

This protocol details the acetylation of the hydroxy intermediate to the final product.

Materials and Equipment:

-

Tert-butyl 4-hydroxybut-2-enoate

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

50 L glass reactor with overhead stirring and temperature control

-

Rotary evaporator

Procedure:

-

Reaction Setup: Charge the 50 L reactor with tert-butyl 4-hydroxybut-2-enoate (assuming a 75% yield from Step 1, approximately 6.0 kg, 37.9 mol), DCM (20 L), and pyridine (4.5 L, 56.9 mol).

-

Acetylation: Cool the mixture to 0°C. Slowly add acetic anhydride (4.3 L, 45.5 mol) dropwise, maintaining the internal temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to 0°C and slowly add 1 M HCl (15 L) to neutralize the pyridine.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 L).

-

Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (15 L) and then with brine (15 L).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Expected Yield and Purity:

| Parameter | Value |

| Expected Yield | 85-95% |

| Purity (by GC-MS) | >98% |

Process Visualization

The following diagrams illustrate the synthetic pathway and the experimental workflow for the scale-up synthesis of this compound.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the two-step synthesis.

Safety Considerations

-

All procedures should be carried out in a well-ventilated fume hood by trained personnel.

-

Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

-

Acetic anhydride and pyridine are corrosive and have strong odors. Handle with care.

-

Sodium borohydride is a reactive reducing agent that can generate hydrogen gas upon contact with water or acid. Add it slowly and in a controlled manner.

-

The reactions involving flammable solvents should be performed away from ignition sources.

Conclusion

The provided protocols offer a detailed and scalable method for the synthesis of this compound. The use of readily available starting materials and straightforward reaction conditions makes this approach suitable for large-scale production. The modular nature of the synthesis allows for the potential preparation of a variety of derivatives by modifying the starting materials and reagents. These application notes serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols: Asymmetric Synthesis Utilizing tert-Butyl 4-Acetoxybut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-acetoxybut-2-enoate is a versatile bifunctional molecule poised for application in asymmetric synthesis. Its structure incorporates both a Michael acceptor (the α,β-unsaturated ester) and a potential leaving group at the allylic position (the acetoxy group). This arrangement allows it to participate in a variety of stereocontrolled transformations, making it a valuable building block for the synthesis of complex chiral molecules, including intermediates for active pharmaceutical ingredients (APIs).

This document provides an overview of the potential applications of this compound in two key areas of asymmetric synthesis: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) and Organocatalytic Michael Addition. While specific literature detailing the asymmetric reactions of this exact substrate is limited, the protocols and data presented herein are based on well-established methodologies for structurally similar compounds and serve as a guide for reaction discovery and optimization.

I. Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

In the presence of a chiral palladium catalyst, this compound can undergo allylic substitution with a variety of soft nucleophiles. This reaction proceeds through a π-allylpalladium intermediate, with the stereochemical outcome being controlled by the chiral ligand.

General Reaction Scheme:

Application Notes and Protocols: Nucleophilic Substitution on tert-Butyl 4-Acetoxybut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-acetoxybut-2-enoate is a versatile bifunctional molecule employed as a key building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring both an α,β-unsaturated ester and an allylic acetate, allows for a range of chemical transformations. The allylic acetate moiety is an excellent leaving group in the presence of a suitable catalyst, enabling facile nucleophilic substitution. This document provides detailed application notes and protocols for the nucleophilic substitution on this compound, with a focus on asymmetric allylic amination, a reaction of significant interest for the synthesis of chiral γ-amino acids and their derivatives.

General Reaction Scheme

The general transformation involves the substitution of the acetoxy group at the C4 position by a nucleophile. Transition metal catalysis, particularly with palladium, is highly effective for this transformation, proceeding through a π-allyl palladium intermediate. This allows for high regio- and stereocontrol.

Caption: General scheme of nucleophilic substitution on this compound.

Palladium-Catalyzed Asymmetric Allylic Amination

A highly efficient method for the synthesis of chiral α,β-unsaturated γ-amino esters is the palladium-catalyzed asymmetric allylic amination of tert-butyl (E)-4-acetoxybut-2-enoate.[1][2] This reaction demonstrates excellent yields and enantioselectivities, providing valuable precursors for various biologically active molecules.

Reaction Conditions and Data

The optimal conditions for this transformation involve a palladium precursor, a chiral phosphine ligand, and a combination of bases in an appropriate solvent. The following table summarizes the results obtained with various amines.

| Entry | Amine Nucleophile | Product Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzylamine | 95 | 96 |

| 2 | 4-Methoxybenzylamine | 96 | 97 |

| 3 | Aniline | 85 | 92 |

| 4 | 4-Methoxyaniline | 88 | 94 |

| 5 | Dibenzylamine | 75 | 85 |

| 6 | Morpholine | 60 | 70 |

Data sourced from studies on palladium-catalyzed asymmetric allylic amination of 4-substituted 2-acetoxybut-3-enoates.[1][2]

Experimental Protocols

Representative Protocol for Palladium-Catalyzed Asymmetric Allylic Amination of tert-Butyl (E)-4-acetoxybut-2-enoate with Benzylamine

This protocol is based on the successful synthesis of chiral α,β-unsaturated γ-amino esters.[1][2]

Materials:

-

tert-Butyl (E)-4-acetoxybut-2-enoate

-

Benzylamine

-

[Pd(allyl)Cl]₂ (Palladium allyl chloride dimer)

-

(R)-DTBM-SEGPHOS (Chiral ligand)

-

Triethylamine (Et₃N)

-

Cesium fluoride (CsF)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

To a dried Schlenk tube under a nitrogen atmosphere, add [Pd(allyl)Cl]₂ (0.5 mol%) and (R)-DTBM-SEGPHOS (1.0 mol%).

-

Add anhydrous THF (2.0 mL) and stir the mixture at room temperature for 20 minutes.

-

Add tert-butyl (E)-4-acetoxybut-2-enoate (1.0 equiv), benzylamine (1.2 equiv), triethylamine (2.0 equiv), and cesium fluoride (1.0 equiv).

-

Stir the reaction mixture at 40 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired tert-butyl (E)-4-(benzylamino)but-2-enoate.

-

Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.